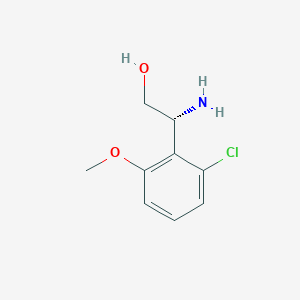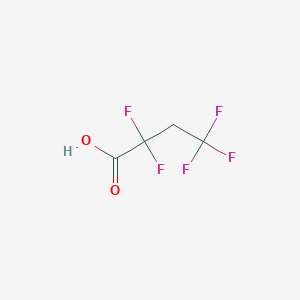
2,2,4,4,4-Pentafluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,4-Pentafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H3F5O2 It is characterized by the presence of five fluorine atoms attached to the butanoic acid backbone, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,4-Pentafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4,4-Pentafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Fluorinated derivatives with various functional groups.
Applications De Recherche Scientifique
2,2,4,4,4-Pentafluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design, particularly in the development of fluorinated drugs with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,2,4,4,4-Pentafluorobutanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and dipole-dipole interactions, which can influence the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are often related to its ability to modulate enzyme activity and alter the physicochemical properties of biological membranes.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,3-Pentafluoropropanoic acid
- 2,2,3,3,4,4,4-Heptafluorobutanoic acid
- 2,2,3,3,4,4,5,5-Octafluoropentanoic acid
Comparison: 2,2,4,4,4-Pentafluorobutanoic acid is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties compared to its analogs. For example, 2,2,3,3,3-Pentafluoropropanoic acid has a shorter carbon chain and fewer fluorine atoms, resulting in different reactivity and physical properties. Similarly, 2,2,3,3,4,4,4-Heptafluorobutanoic acid and 2,2,3,3,4,4,5,5-Octafluoropentanoic acid have more fluorine atoms, which can lead to increased stability and different interaction profiles with biological targets.
Propriétés
Numéro CAS |
856293-25-9 |
|---|---|
Formule moléculaire |
C4H3F5O2 |
Poids moléculaire |
178.06 g/mol |
Nom IUPAC |
2,2,4,4,4-pentafluorobutanoic acid |
InChI |
InChI=1S/C4H3F5O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) |
Clé InChI |
NFPKGOYZJQGPFY-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



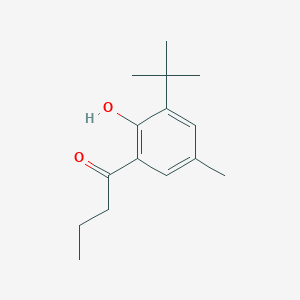
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
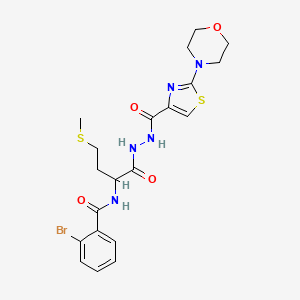
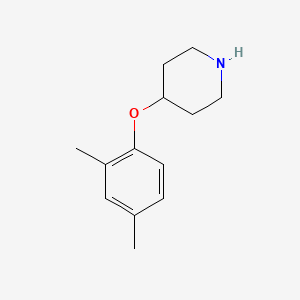
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
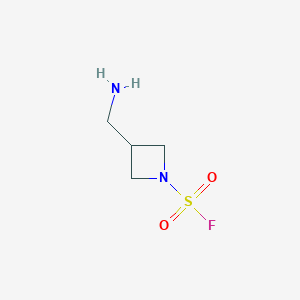
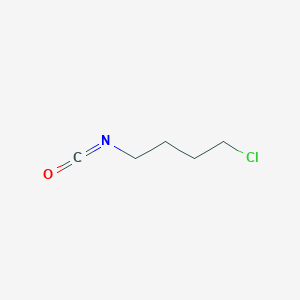
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
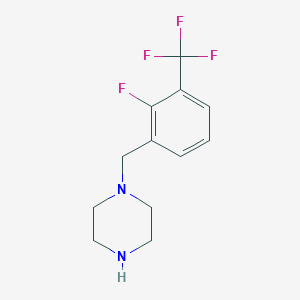

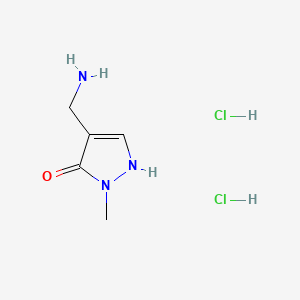
![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
